An In-depth Technical Guide to 8-Hydroxyamoxapine: Synthesis and Characterization
An In-depth Technical Guide to 8-Hydroxyamoxapine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Hydroxyamoxapine, a principal active metabolite of the second-generation tricyclic antidepressant, amoxapine. The document details its primary formation via the metabolic pathway of amoxapine and explores a proposed chemical synthesis route. Furthermore, it offers a thorough examination of the analytical techniques employed for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows are included to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
8-Hydroxyamoxapine is a pharmacologically active metabolite of the antidepressant drug amoxapine.[1] It plays a significant role in the therapeutic effects of its parent compound by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Notably, it exhibits a more potent inhibition of serotonin reuptake compared to amoxapine itself, thereby balancing the overall monoamine reuptake inhibition profile.[2] Understanding the synthesis and characterization of 8-Hydroxyamoxapine is crucial for pharmacokinetic studies, drug metabolism research, and the development of new antidepressant therapies.
Synthesis of 8-Hydroxyamoxapine
The primary route of 8-Hydroxyamoxapine formation is through the in vivo metabolism of amoxapine. While a specific laboratory chemical synthesis for 8-Hydroxyamoxapine is not extensively documented in publicly available literature, this section outlines the metabolic pathway and a proposed chemical synthesis based on related compounds.
Metabolic Synthesis
Amoxapine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to yield its two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[3] This metabolic hydroxylation is a key step in the biotransformation and clearance of amoxapine.
Proposed Chemical Synthesis
A plausible synthetic route to 8-Hydroxyamoxapine can be extrapolated from the synthesis of related hydroxylated dibenzoxazepines. A potential strategy involves the aromatic hydroxylation of a suitable precursor. One possible approach could start from a protected derivative of loxapine, followed by demethylation and subsequent hydroxylation.
Characterization of 8-Hydroxyamoxapine
The structural elucidation and quantification of 8-Hydroxyamoxapine are typically achieved through a combination of chromatographic and spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Hydroxyamoxapine is presented in Table 1.
Table 1: Physicochemical Properties of 8-Hydroxyamoxapine
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆ClN₃O₂ | [4] |
| Molecular Weight | 329.78 g/mol | [4] |
| CAS Number | 61443-78-5 | [4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of 8-Hydroxyamoxapine, particularly in biological matrices.
This protocol is based on the method described by Tasset and Hassan (1982) for the analysis of amoxapine and its metabolites in serum.[6]
Table 2: HPLC-UV Parameters for 8-Hydroxyamoxapine Analysis
| Parameter | Specification |
| Column | µ-Bondapak C18 reversed-phase column |
| Mobile Phase | Acetonitrile/water (74/26 by vol) with 26 µL of n-butylamine per liter |
| Detection | UV at 254 nm |
| Internal Standard | 8-methoxyloxapine |
Sample Preparation from Serum:
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Adsorb the drug from the serum sample onto an extraction column.
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Elute the analyte with a solution of 1-butanol/hexane (1/5 by vol).
-
Re-extract the analyte into an aqueous acid solution.
-
Perform a final re-extraction into the elution-solvent mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While detailed, publicly available spectra for 8-Hydroxyamoxapine are scarce, the expected spectral features can be predicted based on its chemical structure.
Table 3: Predicted ¹H and ¹³C NMR Spectral Features for 8-Hydroxyamoxapine
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |
| ¹H NMR | 6.5 - 8.0 | Aromatic protons on the dibenzoxazepine core. |
| 2.5 - 4.0 | Protons of the piperazine ring. | |
| 9.0 - 10.0 | Phenolic hydroxyl proton (exchangeable with D₂O). | |
| ¹³C NMR | 110 - 160 | Aromatic and heteroaromatic carbons. |
| 40 - 55 | Carbons of the piperazine ring. |
Experimental Considerations:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable solvents.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in its identification and structural confirmation.
In Electron Ionization Mass Spectrometry (EI-MS), 8-Hydroxyamoxapine is expected to undergo fragmentation at several key points. The molecular ion peak [M]⁺ should be observable. Common fragmentation pathways for similar structures include cleavage of the piperazine ring and fragmentation of the dibenzoxazepine core.
Table 4: Predicted Key Fragments in the EI-MS of 8-Hydroxyamoxapine
| m/z (predicted) | Corresponding Fragment |
| 329/331 | [M]⁺ (isotopic pattern due to Chlorine) |
| 244 | Loss of the piperazine moiety |
| Various | Fragments from the cleavage of the dibenzoxazepine ring |
Conclusion
This technical guide has synthesized the available information on the synthesis and characterization of 8-Hydroxyamoxapine. While its primary origin is as a metabolite of amoxapine, a proposed chemical synthesis route offers a starting point for laboratory preparation. The characterization data, particularly the detailed HPLC protocol, provides a solid foundation for analytical method development and validation. Further research to fully elucidate the NMR and MS fragmentation patterns will be invaluable for the comprehensive understanding of this important bioactive molecule.
References
- 1. labcorp.com [labcorp.com]
- 2. mdpi.com [mdpi.com]
- 3. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 8-Hydroxy loxapine | 61443-77-4 | FH24034 | Biosynth [biosynth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
